ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
Description
Ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a compound recognized for its distinct molecular structure and promising potential across various fields of science and industry. This unique compound encompasses an ethyl ester group attached to a benzoate moiety, which in turn is linked to an imidazo[2,1-f]purin ring system. The complexity of this compound provides avenues for diverse chemical reactions and applications.
Properties
IUPAC Name |
ethyl 4-[4,7-dimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-6-32-21(30)16-7-9-17(10-8-16)28-15(4)13-27-18-19(24-22(27)28)25(5)23(31)26(20(18)29)12-11-14(2)3/h7-10,13-14H,6,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTOLAGVGMSKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate has garnered interest across numerous scientific domains:
Chemistry: : As an intermediate in organic synthesis, facilitating the development of complex molecules.
Biology: : Potential use in studying cellular mechanisms due to its structural similarity to biologically active molecules.
Medicine: : Investigation as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: : Applications in material science, including polymer synthesis and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind with high specificity, modulating biochemical pathways. Detailed mechanistic studies are essential to elucidate these interactions, often involving techniques such as X-ray crystallography and molecular docking simulations.
Comparison with Similar Compounds
Ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate stands out due to its specific substitution pattern and functional groups. When compared with similar compounds, such as derivatives of imidazo[2,1-f]purin or other benzoate esters, its uniqueness lies in the combination of its isopentyl and dimethyl groups, which confer distinct chemical and biological properties. Similar compounds might include ethyl 4-(dimethyl-imidazo[2,1-f]purin-yl)benzoate and ethyl 4-(isopentyl-imidazo[2,1-f]purin-yl)benzoate.
There you go! From synthesis to its fascinating role in research, we've covered the essentials. Anything else pique your curiosity?
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